2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
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Overview
Description
2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,5-dichlorophenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.
Indole Derivative Formation: The indole derivative is synthesized through a series of reactions involving the cyclization of an appropriate precursor.
Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy or indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials or agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one
- 2-(2,5-dichlorophenoxy)-1-(1H-indol-1-yl)propan-1-one
- 2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-pyrrol-1-yl)propan-1-one
Uniqueness
The uniqueness of 2-(2,5-dichlorophenoxy)-1-(2,3-dihydro-1H-indol-1-yl)propan-1-one lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences can be crucial for its specific applications and effectiveness in various fields.
Properties
Molecular Formula |
C17H15Cl2NO2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2-(2,5-dichlorophenoxy)-1-(2,3-dihydroindol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H15Cl2NO2/c1-11(22-16-10-13(18)6-7-14(16)19)17(21)20-9-8-12-4-2-3-5-15(12)20/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
VJPQGQKYEPPMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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